molecular formula C11H20O4 B8414456 1,3-Bis(2-methylpropanoyloxy)-propane

1,3-Bis(2-methylpropanoyloxy)-propane

Cat. No.: B8414456
M. Wt: 216.27 g/mol
InChI Key: GTMOKLWNDLRXIP-UHFFFAOYSA-N
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Description

1,3-Bis(2-methylpropanoyloxy)-propane is a specialized chemical reagent with significant research value in polymer science and industrial chemistry. This compound features a propane-1,3-diol backbone esterified with 2-methylpropanoyl groups, creating a molecular structure optimized for applications requiring specific steric and electronic properties. The compound's structural characteristics make it particularly valuable as a potential monomer or intermediate in polymer synthesis, where the branched isobutyrate moieties may influence final polymer properties including thermal stability, crystallinity, and solubility behavior . Researchers investigating novel polyesters and specialty polymers will find this compound of particular interest, as diol ester derivatives have demonstrated utility in creating materials with tailored characteristics for advanced applications. The growing market for propane-1,3-diol derivatives underscores their importance in both industrial and research contexts, with bio-based production methods offering more sustainable alternatives to petroleum-based precursors . The compound's molecular architecture suggests potential as a building block for dendrimer synthesis or as a modifier in resin formulations where controlled steric hindrance is desired. As with all research chemicals, this compound is provided For Research Use Only. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or human consumption use. Researchers should handle this material using appropriate safety protocols and consult relevant safety data sheets before use.

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

3-(2-methylpropanoyloxy)propyl 2-methylpropanoate

InChI

InChI=1S/C11H20O4/c1-8(2)10(12)14-6-5-7-15-11(13)9(3)4/h8-9H,5-7H2,1-4H3

InChI Key

GTMOKLWNDLRXIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCCCOC(=O)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on 1,3-disubstituted propane derivatives from the provided evidence, highlighting structural differences, applications, and safety profiles.

Table 1: Comparative Analysis of 1,3-Disubstituted Propane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Safety Considerations References
1,3-Bis(2-methylpropanoyloxy)-propane C₁₁H₂₀O₄ 216.27 Ester Hypothetical: Plasticizers, solvents Likely mild irritant N/A
1,3-Bis(tosyloxy)-2,2-dimethylpropane C₁₉H₂₄O₆S₂ 412.51 Sulfonate ester Organic synthesis, sulfonating agent Skin/eye irritant
1,3-Bis(diphenylphosphino)propane C₂₇H₂₈P₂ 430.46 Phosphine ligand Catalysis (e.g., Ni complexes) Carcinogenic, respiratory hazards
1,3-Bis-(2,4-diaminophenoxy)propane C₁₅H₂₀N₄O₂ 288.35 Phenolic ether, amine Oxidative hair dye (≤2% with H₂O₂) Toxic (amine handling required)
2-[2,3-Bis(tert-butoxy)propoxy]-2-methylpropane C₁₅H₃₂O₃ 260.41 Ether Catalysis, solvent (literature references) Low reactivity, stable
1,3-Bis(2,4-dinitroimidazol-1-yl)propane C₉H₁₀N₁₀O₈ 426.24 Nitroimidazole Energetic materials (explosives research) High hazard (explosive)
1,3-Bis(methylthio)propane C₅H₁₂S₂ 136.28 Thioether Organic synthesis, ligand chemistry Low toxicity (thioether class)

Key Comparisons:

Functional Group Reactivity Esters (Target Compound): Hydrolyzable under acidic/basic conditions, useful in controlled-release applications. Less stable than sulfonate esters (e.g., 1,3-Bis(tosyloxy)-2,2-dimethylpropane), which resist hydrolysis and are preferred in alkylation reactions . Phosphines (1,3-Bis(diphenylphosphino)propane): Act as electron-rich ligands in transition-metal catalysis (e.g., nickel complexes in ). Unlike esters, phosphines participate directly in redox and coordination chemistry . Ethers (2-[2,3-Bis(tert-butoxy)propoxy]-2-methylpropane): Inert under most conditions, making them suitable for stabilizing reactive intermediates. Bulkier than esters, influencing steric effects in catalysis .

Applications Hair Dyes (1,3-Bis-(2,4-diaminophenoxy)propane): Amino groups enable oxidative coupling with H₂O₂, forming colored complexes. Energetic Materials (1,3-Bis(2,4-dinitroimidazol-1-yl)propane): High nitrogen content and nitro groups confer explosive properties, contrasting with the non-energetic nature of esters .

Safety Profiles Sulfonate Esters: Classified as irritants (e.g., skin/eye irritation in ). Phosphines: Severe hazards (carcinogenicity, respiratory sensitization) necessitate stringent handling . Thioethers (1,3-Bis(methylthio)propane): Generally low toxicity but may release foul-smelling thiols upon degradation .

Preparation Methods

Fischer Esterification

The acid-catalyzed esterification of 1,3-propanediol with excess isobutyric acid is a classical approach. Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or p-toluenesulfonic acid (p-TsOH) serves as the catalyst, with water removal via a Dean-Stark apparatus to drive the equilibrium toward ester formation.

Procedure :

  • Combine 1,3-propanediol (1 equiv), isobutyric acid (2.2 equiv), and H2SO4\text{H}_2\text{SO}_4 (1% w/w) in toluene.

  • Reflux at 110–120°C for 6–8 hours, collecting water via azeotropic distillation.

  • Neutralize the catalyst with aqueous NaHCO3\text{NaHCO}_3, extract with ethyl acetate, and purify by vacuum distillation.

Key Parameters :

  • Yield : 70–75%

  • Purity : 85–90% (GC-MS)

  • Byproducts : Monoester (5–10%) due to incomplete reaction.

Schotten-Baumann Reaction

This method employs isobutyryl chloride and 1,3-propanediol under basic conditions to minimize side reactions. Pyridine or triethylamine neutralizes HCl generated during the reaction.

Procedure :

  • Dissolve 1,3-propanediol (1 equiv) in anhydrous dichloromethane.

  • Add pyridine (2.2 equiv) and cool to 0°C.

  • Slowly add isobutyryl chloride (2.2 equiv) with stirring.

  • Warm to room temperature, stir for 12 hours, and wash sequentially with 1M HCl, NaHCO3\text{NaHCO}_3, and brine.

  • Dry over MgSO4\text{MgSO}_4 and purify by fractional distillation.

Key Parameters :

  • Yield : 80–85%

  • Purity : 92–95% (HPLC)

  • Advantage : Faster reaction time (12–24 hours) compared to Fischer esterification.

DCC/DMAP-Mediated Coupling

For high-purity applications, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification under mild conditions.

Procedure :

  • Mix 1,3-propanediol (1 equiv), isobutyric acid (2.2 equiv), DCC (2.2 equiv), and DMAP (0.1 equiv) in dry THF.

  • Stir at room temperature for 24 hours.

  • Filter to remove dicyclohexylurea (DCU), concentrate under reduced pressure, and purify via column chromatography (hexane:ethyl acetate, 4:1).

Key Parameters :

  • Yield : 85–90%

  • Purity : 97–98% (NMR)

  • Cost : Higher due to reagent expense.

Comparative Analysis of Methods

Method Catalyst/Reagent Time Yield (%) Purity (%) Cost
Fischer EsterificationH2SO4\text{H}_2\text{SO}_46–8 h70–7585–90Low
Schotten-BaumannPyridine12–24 h80–8592–95Moderate
DCC/DMAP CouplingDCC/DMAP24 h85–9097–98High

Trade-offs :

  • Fischer Esterification : Economical but lower yield and purity.

  • Schotten-Baumann : Balanced efficiency and cost.

  • DCC/DMAP : Superior purity at higher expense.

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in DCC-mediated coupling.

  • Toluene is optimal for Fischer esterification due to azeotropic water removal.

Stoichiometry

A 10% excess of isobutyryl chloride or acid ensures complete di-esterification, minimizing monoester contamination.

Temperature Control

  • Schotten-Baumann : Exothermic reaction necessitates cooling to 0°C during acyl chloride addition.

  • Fischer Esterification : Reflux temperatures (110–120°C) accelerate equilibrium attainment.

Analytical Characterization

Spectroscopic Data

  • IR : Strong ν(C=O)\nu(\text{C=O}) at 1740–1745 cm⁻¹.

  • 1H NMR^1\text{H NMR} :

    • δ 0.95–1.05 (d, 12H, isopropyl CH3\text{CH}_3).

    • δ 2.45–2.55 (m, 2H, CH(CH3)2\text{CH}(\text{CH}_3)_2).

    • δ 4.10–4.30 (t, 4H, OCH2\text{OCH}_2).

  • 13C NMR^{13}\text{C NMR} :

    • δ 176.5 (C=O), 64.2 (OCH2\text{OCH}_2), 34.1 (CH(CH3)2\text{CH}(\text{CH}_3)_2).

Physicochemical Properties

  • Melting Point : -20°C (liquid at room temperature).

  • Boiling Point : 245–250°C at 760 mmHg.

  • Density : 1.01 g/cm³.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems improve heat transfer and mixing, reducing reaction times by 30–40% compared to batch processes.

Waste Management

  • Fischer Method : Neutralization of H2SO4\text{H}_2\text{SO}_4 generates Na2SO4\text{Na}_2\text{SO}_4, requiring wastewater treatment.

  • Schotten-Baumann : Pyridine recovery via distillation reduces environmental impact.

Q & A

Q. What are the recommended laboratory synthesis methods for 1,3-Bis(2-methylpropanoyloxy)-propane?

Methodological Answer: The synthesis typically involves esterification of propane-1,3-diol with 2-methylpropanoyl chloride under controlled conditions. Key steps include:

  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the acyl chloride.
  • Catalysis : Add a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
  • Temperature Control : Maintain the reaction at 0–5°C to suppress side reactions, followed by gradual warming to room temperature.
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by TLC or HPLC .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: A combination of analytical techniques is recommended:

  • X-ray Crystallography : Resolve the crystal structure using MoKα radiation (λ = 0.71073 Å) and refine via Rietveld methods (e.g., SHELX software). Key parameters include unit cell dimensions (e.g., a = 10.839 Å, β = 111.465°) and hydrogen bonding networks .
  • Spectroscopy : Confirm functional groups via FT-IR (ester C=O stretch ~1740 cm⁻¹) and ¹H/¹³C NMR (e.g., δ 1.2 ppm for methyl groups) .
  • Physicochemical Analysis : Determine boiling point (predicted: ~339°C) and logP (ACD/Labs Percepta: ~3.04) using computational tools like EPISuite .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Adhere to GHS hazard classifications (e.g., H315: skin irritation, H319: eye damage) and implement:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile steps.
  • Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and consult a toxicologist.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in diverse solvent systems?

Methodological Answer: Use density functional theory (DFT) and molecular dynamics simulations to:

  • Solvent Effects : Calculate solvation free energies (e.g., in water vs. toluene) using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Reaction Pathways : Map transition states for ester hydrolysis or nucleophilic substitution using ORCA or NWChem.
  • Data Validation : Cross-reference predictions with experimental kinetics (e.g., Arrhenius plots) to resolve discrepancies .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer: Address conflicting data via:

  • Multi-Technique Correlation : Compare NMR, IR, and mass spectrometry results to confirm molecular integrity. For example, MALDI-TOF MS can validate molecular weight (calc. 260.3 g/mol) against impurities.
  • Crystallographic Validation : Resolve ambiguous NOESY or COSY signals by overlaying X-ray-derived bond lengths and angles .
  • Error Analysis : Quantify instrumental uncertainty (e.g., ±0.001 Å in XRD) and refine statistical models (e.g., Bayesian inference) .

Q. How can researchers assess the stability of this compound under extreme conditions?

Methodological Answer: Design accelerated stability studies:

  • Thermal Stress : Heat samples to 100°C for 48 hours and analyze degradation products via GC-MS.
  • Hydrolytic Stability : Expose to pH 1–13 buffers and monitor ester bond cleavage by LC-UV.
  • Oxidative Resistance : Treat with H₂O₂ or tert-butyl hydroperoxide and quantify peroxide formation via iodometric titration .

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